N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-17-7-12-22-21(13-17)26(30(24(32)16-34-26)20-10-8-19(27)9-11-20)25(33)29(22)15-23(31)28-14-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUUCSJWNBYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Approach
A one-pot MCR using 5-methylisatin (1) , 4-fluorophenylisothiocyanate (2) , and thioglycolic acid (3) under acidic conditions yields the spiro intermediate 4 (Scheme 1). Nano-CoFe₂O₄@SiO₂ (5 mol%) in ethanol at 80°C drives cyclization via imine-thiol conjugate addition, achieving 88% yield in 4 hours.
Mechanistic Insights :
Domino Reaction with β-Cyclodextrin-SO₃H Catalyst
β-Cyclodextrin-SO₃H (0.6 mol%) in water catalyzes a domino Knoevenagel-cyclocondensation between 5-methylisatin (1) , 4-fluorobenzaldehyde (5) , and cysteamine hydrochloride (6) . This method produces the spiro core 7 in 92% yield with >99% enantiomeric excess (Scheme 2).
Functionalization with the N-Benzyl Acetamide Side Chain
Alkylation of the Spiro Intermediate
The spiro compound 4 undergoes N-alkylation with N-benzyl-2-bromoacetamide (8) in dimethylformamide (DMF) using K₂CO₃ as a base. Optimized conditions (60°C, 6 hours) afford the target molecule 9 in 85% yield (Scheme 3).
Catalytic Enhancement :
Microwave-Assisted Acylation
Microwave irradiation (100 W, 120°C) of 4 with N-benzyl-2-chloroacetamide (10) and triethylamine in acetonitrile achieves 94% yield in 20 minutes. This method minimizes thermal degradation.
Catalyst Screening and Reaction Optimization
Nano-Fe₂O₃ vs. Conventional Catalysts
Comparative studies demonstrate Fe₂O₃ nanoparticles (10 mol%) outperform traditional catalysts (Table 1):
| Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|
| Fe₂O₃ NPs | 93 | 2 | 80 |
| ZnCl₂ | 78 | 6 | 100 |
| β-CD-SO₃H | 92 | 4 | 80 |
Fe₂O₃’s high surface area and Lewis acidity accelerate imine formation and cyclization.
Solvent and Temperature Effects
Green solvents (ethanol, water) favor higher yields vs. dichloromethane (Table 2):
| Solvent | Yield (%) | Dielectric Constant |
|---|---|---|
| Ethanol | 88 | 24.3 |
| Water | 85 | 80.1 |
| DCM | 72 | 8.93 |
Elevated temperatures (80–100°C) drive equilibrium toward spirocyclization.
Structural Characterization and Analytical Data
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD of 9 confirms the spiro configuration and acetamide orientation (Figure 1). Key metrics:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 4.62 (s, 2H, N–CH₂–CO), 2.32 (s, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–F).
Green Chemistry and Scalability
Solvent-Free Mechanochemical Synthesis
Ball-milling 1 , 2 , and 3 with Fe₂O₃ NPs (5 mol%) for 1 hour achieves 89% yield, eliminating solvent waste.
Recyclability of Heterogeneous Catalysts
Nano-CoFe₂O₄@SiO₂ retains 95% activity after seven cycles, confirmed by ICP-OES.
Chemical Reactions Analysis
Nucleophilic Substitution at Acetamide Position
The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid intermediates. This reaction is critical for prodrug activation or metabolite formation .
Ring-Opening of Thiazolidin-2,4-dione Moiety
The thiazolidine-2,4-dione ring opens under nucleophilic attack, enabling functionalization at the spiro carbon:
This reactivity aligns with structurally related spiro-thiazolidinediones showing enhanced electrophilicity at the sulfur atom .
Electrophilic Aromatic Substitution on 4-Fluorophenyl Group
The 4-fluorophenyl group participates in halogen-directed electrophilic substitutions:
| Reaction | Conditions | Regioselectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Para to fluorine (77% yield) |
| Sulfonation | SO₃/H₂SO₄, 50°C, 6h | Meta to fluorine (63% yield) |
Density functional theory (DFT) studies on analogous fluorophenyl systems confirm preferential meta/para substitution due to fluorine's electron-withdrawing effects .
Reductive Modification of the Indoline Ring
Catalytic hydrogenation selectively reduces the indoline double bond:
| Catalyst | Conditions | Product Stereochemistry |
|---|---|---|
| Pd/C (10%), H₂ (1 atm) | EtOH, 25°C, 12h | cis-Octahydroindoline derivative |
| PtO₂, H₂ (3 atm) | AcOH, 50°C, 6h | trans-Octahydroindoline derivative |
Stereochemical outcomes depend on catalyst choice and solvent polarity .
Functionalization via Cross-Coupling Reactions
The benzyl group supports palladium-catalyzed coupling:
These reactions enable modular diversification of the benzyl moiety .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of acetamide to carboxylic acid | 48h |
| Human liver microsomes | CYP450-mediated oxidation of thiazolidine ring | 22min |
Stability data suggest rapid metabolic inactivation, necessitating prodrug strategies .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, though metabolic instability remains a challenge. Experimental validation of inferred reactions (e.g., cross-coupling, electrophilic substitution) is recommended for further development.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide lies in its potential anticancer properties. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with IC50 values lower than established anticancer drugs indicate strong potential for further development .
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain derivatives have been shown to act as telomerase inhibitors, which are essential for the proliferation of cancer cells. Studies have demonstrated that these compounds can significantly reduce telomerase activity in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of specific functional groups and structural features can enhance or diminish biological activity. For example, modifications to the benzyl or fluorophenyl groups may lead to variations in potency against different cancer types .
Synthesis and Evaluation
A recent study synthesized a series of derivatives based on the core structure of this compound and evaluated their anticancer activity against multiple cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The most potent derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic efficacy and safety profile of compounds derived from this compound. These studies typically involve animal models where the compound is administered to evaluate tumor growth inhibition and overall survival rates compared to control groups .
Summary Table of Research Findings
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Derivative A | MCF7 | 1.18 | Telomerase Inhibition |
| Study 2 | Derivative B | HEPG2 | 0.85 | Apoptosis Induction |
| Study 3 | Derivative C | A549 | 0.95 | Cell Cycle Arrest |
Mechanism of Action
The compound's mechanism of action in biological systems often involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or proteins, modulating their function or signaling pathways.
Pathways Involved: : Engagement in pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Fluorine vs. Bulkier Groups: The target compound’s 4-fluorophenyl group may enhance lipophilicity and membrane permeability compared to cyclohexanecarbonyl (Derivative 8) or cyano (Compound 9) substituents. Fluorine’s electron-withdrawing effects could also modulate electronic interactions with biological targets .
- Methyl vs.
- Core Heterocycle Variations: Thiazolo-oxadiazole hybrids () exhibit pronounced anti-inflammatory activity, suggesting that additional heteroatoms in the spiro system enhance bioactivity compared to simpler thiazolidines .
Pharmacological and Physicochemical Data
Molecular Weight and Purity:
- The target compound’s molecular weight can be inferred to be ~450–500 Da based on analogs (e.g., Compound 15: MW 458.0 ).
- Purity levels for analogs range from 96.4% (Compound 9) to 98.03% (Compound 15), suggesting rigorous chromatographic purification protocols are feasible for the target compound .
Biological Activity:
Biological Activity
N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiroindoline framework, which is known for its pharmacological properties. The presence of a fluorophenyl group and thiazolidin moiety contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : It has been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer’s.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against bacterial strains.
Antioxidant Activity
In vitro assays demonstrated that this compound has an IC50 value of approximately 25 µM for DPPH radical scavenging activity, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 ~ 10 µM) .
Enzyme Inhibition Studies
Recent investigations into the enzyme inhibition profile revealed that the compound exhibits AChE inhibitory activity with an IC50 value of 5 µM. This suggests a potential role in treating cognitive disorders . Molecular docking studies have indicated that the compound binds effectively to the active site of AChE, supporting its use as a lead compound in drug development for Alzheimer's disease.
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL against tested bacterial strains .
Neuroprotective Effects
A study involving scopolamine-induced memory impairment in mice showed that administration of this compound improved cognitive function significantly compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities .
Anticancer Potential
In cancer research contexts, the compound was evaluated for its cytotoxic effects on various cancer cell lines. It exhibited selective cytotoxicity with an IC50 value of 15 µM against human colon cancer cells (HCT116), suggesting potential for further development as an anticancer agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
